molecular formula C4H5IO2 B2679817 (Z)-3-iodobut-2-enoic acid CAS No. 89033-14-7

(Z)-3-iodobut-2-enoic acid

Cat. No.: B2679817
CAS No.: 89033-14-7
M. Wt: 211.986
InChI Key: CSDFWNXJFJAWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-iodobut-2-enoic acid is a useful research compound. Its molecular formula is C4H5IO2 and its molecular weight is 211.986. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-iodobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-iodobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-iodobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDFWNXJFJAWAM-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34450-60-7
Record name (2Z)-3-iodobut-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (Z)-3-Iodobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-Iodobut-2-enoic acid (CAS RN: 34450-60-7) is a halogenated unsaturated carboxylic acid that holds potential as a versatile building block in synthetic organic and medicinal chemistry. Its unique trifunctional nature—encompassing a carboxylic acid, a Z-configured vinyl iodide, and an allylic methyl group—offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for professionals in drug discovery and development. We will delve into its spectroscopic signature, propose detailed synthetic protocols, and explore its prospective role in the construction of complex molecular architectures.

Introduction and Strategic Importance

In the landscape of modern drug discovery, the demand for novel, structurally diverse, and functionally complex small molecules is insatiable. Halogenated organic compounds, particularly those containing iodine, have emerged as pivotal intermediates. The carbon-iodine bond, being the most labile of the carbon-halogen bonds, serves as an excellent synthetic handle for a variety of critical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.

(Z)-3-Iodobut-2-enoic acid is a prime example of such a strategic intermediate. The Z-geometry of the vinyl iodide is a key feature, as stereochemistry is paramount in determining the biological activity of a drug candidate. The ability to introduce this specific stereoisomer into a molecule can be crucial for achieving the desired target engagement and pharmacological profile. This guide aims to consolidate the available technical information on (Z)-3-iodobut-2-enoic acid and present it in a manner that is both scientifically rigorous and practically applicable for researchers at the forefront of chemical and pharmaceutical innovation.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Chemical Properties

The key identifiers and computed properties for (Z)-3-iodobut-2-enoic acid are summarized in the table below. It is important to note that while the CAS number 89033-14-7 is sometimes associated with this compound, CAS 34450-60-7 appears to be more specific to the (Z)-isomer, distinguishing it from its (E)-counterpart (CAS 34450-59-4).[1][2]

PropertyValueSource(s)
IUPAC Name (2Z)-3-Iodobut-2-enoic acid
CAS Registry No. 34450-60-7[1]
Alternate CAS No. 89033-14-7
Molecular Formula C₄H₅IO₂[1]
Molecular Weight 211.99 g/mol [1]
Physical Form White to brown solid
Predicted pKa 4.00 ± 0.33
Storage 2-8°C, under inert atmosphere, in the dark[1]
Spectroscopic Profile (Predicted and Inferred)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with three distinct signals. The chemical shifts (δ) are predicted for a CDCl₃ solvent.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
CH₃ ~2.6-2.8Doublet~1-2 HzAllylic coupling to the vinylic proton.
=CH ~6.2-6.4Quartet~1-2 HzVinylic proton coupled to the allylic methyl group.
COOH >10Broad SingletN/AAcidic proton, chemical shift is concentration and solvent dependent.

The small coupling constant between the methyl and vinylic protons is characteristic of a ⁴J (four-bond) allylic coupling.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would provide further structural confirmation with four distinct signals.

CarbonPredicted δ (ppm)Rationale
CH₃ ~30-35Allylic methyl carbon.
=C-I ~95-105Carbon bearing the iodine atom is significantly shielded.
=CH ~130-135Vinylic methine carbon.
COOH ~170-175Carboxylic acid carbonyl carbon.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carboxylic acid and the carbon-carbon double bond.

Functional GroupWavenumber (cm⁻¹)IntensityRationale
O-H (Carboxylic Acid) 2500-3300BroadCharacteristic broad absorption due to hydrogen bonding.
C=O (Carboxylic Acid) 1680-1710StrongCarbonyl stretch, position indicates conjugation.
C=C (Alkene) 1620-1640MediumAlkene stretch.
C-I (Alkyl Iodide) 500-600Medium-StrongCarbon-Iodine stretching vibration.[3]

2.2.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 212.

m/zFragment IonRationale
212 [C₄H₅IO₂]⁺Molecular ion (M⁺).
195 [M - OH]⁺Loss of a hydroxyl radical.
167 [M - COOH]⁺Loss of the carboxyl group.
127 [I]⁺A prominent peak corresponding to the iodine cation.
85 [M - I]⁺Loss of an iodine radical, forming a butenoic acid cation.

Synthesis and Handling

The stereoselective synthesis of (Z)-3-iodobut-2-enoic acid is crucial for its utility. The most logical and reported pathway involves the hydroiodination of 2-butynoic acid.

Reaction Pathway

The synthesis proceeds via a stereoselective anti-addition of hydroiodic acid (HI) across the triple bond of 2-butynoic acid. The HI can be generated in situ from an iodide salt and a non-oxidizing acid.

G cluster_reactants Reactants cluster_product Product 2-butynoic_acid 2-Butynoic Acid (CH₃C≡CCOOH) reaction_center Heat (e.g., 115°C) 2-butynoic_acid->reaction_center NaI Sodium Iodide (NaI) NaI->reaction_center H_acid Acetic Acid (CH₃COOH) H_acid->reaction_center Z_acid (Z)-3-Iodobut-2-enoic Acid reaction_center->Z_acid Stereoselective anti-addition

Caption: Synthetic pathway for (Z)-3-iodobut-2-enoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related (Z)-3-iodo-2-alkenoates.

Materials:

  • 2-Butynoic acid (1.0 eq)

  • Sodium iodide (2.5 eq)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-butynoic acid and glacial acetic acid.

  • Add sodium iodide to the mixture.

  • Heat the reaction mixture to 115°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR of aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality and Self-Validation: The use of acetic acid as both the solvent and the proton source for the in situ generation of HI is a key element of this protocol's efficiency. The stereochemical outcome is governed by the anti-addition mechanism of hydrohalogenation to alkynes. The workup procedure is designed to effectively remove unreacted starting materials and inorganic salts, with the sodium thiosulfate wash serving as a visual indicator (disappearance of iodine's color) of successful purification from I₂.

Safety and Handling

(Z)-3-Iodobut-2-enoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The safety data sheet indicates it is a warning-level hazard, with potential for skin, eye, and respiratory irritation (H315, H319, H335). It should be stored in a cool, dark place under an inert atmosphere to prevent decomposition, as vinyl iodides can be sensitive to light and heat.

Reactivity and Synthetic Utility

The synthetic value of (Z)-3-iodobut-2-enoic acid lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

The Vinyl Iodide Handle

The C-I bond is the most prominent feature for synthetic transformations. Vinyl iodides are highly prized substrates for a range of palladium-catalyzed cross-coupling reactions due to their high reactivity compared to vinyl bromides or chlorides.[4] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds while retaining the Z-alkene geometry.

G cluster_reactions Pd-Catalyzed Cross-Coupling Reactions start (Z)-3-Iodobut-2-enoic Acid Suzuki Suzuki (R-B(OH)₂) start->Suzuki Sonogashira Sonogashira (R-C≡CH) start->Sonogashira Heck Heck (Alkene) start->Heck Stille Stille (R-SnBu₃) start->Stille

Caption: Key cross-coupling reactions utilizing the vinyl iodide.

This reactivity makes the compound an excellent precursor for synthesizing stereodefined dienes, enynes, and other complex unsaturated systems that are common motifs in natural products and pharmaceuticals.

The Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the incorporation of the iodo-butenoate scaffold into larger molecules via standard peptide coupling or esterification protocols. Furthermore, the carboxylic acid can direct or participate in intramolecular reactions, such as iodolactonization, if the molecule contains other appropriately positioned unsaturated bonds.

Application in Heterocyclic Synthesis

The combination of the vinyl iodide and the carboxylic acid makes this compound a potential precursor for various heterocyclic systems. For example, intramolecular cyclization reactions, potentially mediated by transition metals, could lead to the formation of lactones, pyridinones, and other ring systems of interest in medicinal chemistry. The use of iodine as a catalyst or reagent in the synthesis of heterocycles is a well-established field.[3][5]

Relevance and Application in Drug Development

While specific, publicly documented examples of (Z)-3-iodobut-2-enoic acid in the synthesis of commercial drugs are scarce, its value can be inferred from the established roles of its constituent functional groups in medicinal chemistry.

As a Stereospecific Building Block

The primary role of this compound is as a "lead-like" fragment or building block. In lead optimization, medicinal chemists systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. (Z)-3-Iodobut-2-enoic acid provides a rigid, stereodefined scaffold that can be elaborated using the cross-coupling reactions mentioned above. This allows for the precise, three-dimensional positioning of various substituents to probe the binding pocket of a biological target.

Potential as a Bioactive Scaffold

Certain classes of haloenoic acids and related compounds have demonstrated biological activity. For instance, some unsaturated fatty acids and their derivatives can act as enzyme inhibitors or modulators of signaling pathways.[6][7] While the specific activity of (Z)-3-iodobut-2-enoic acid is not documented, its structural similarity to other bioactive small molecules suggests it could be a starting point for screening campaigns. The vinyl iodide itself can interact with biological nucleophiles, suggesting potential as a covalent inhibitor, although this often requires careful tuning to achieve selectivity and avoid off-target toxicity.

Workflow Integration in Drug Discovery

The logical integration of (Z)-3-iodobut-2-enoic acid into a drug discovery pipeline is illustrated below.

G A Synthesis of (Z)-3-Iodobut-2-enoic Acid B Functional Group Interconversion (e.g., Amidation) A->B C Stereoretentive Cross-Coupling (e.g., Suzuki, Sonogashira) A->C D Library Synthesis B->D C->D E High-Throughput Screening (HTS) D->E Biological Assay F Hit-to-Lead Optimization E->F G Lead Candidate F->G SAR Studies

Caption: Integration of the title compound in a drug discovery workflow.

Conclusion and Future Outlook

(Z)-3-Iodobut-2-enoic acid represents a valuable, yet perhaps underutilized, tool in the synthetic chemist's arsenal. Its well-defined stereochemistry and versatile functional handles make it an attractive starting material for the synthesis of complex and potentially bioactive molecules. The key to unlocking its full potential lies in the strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. As the demand for stereochemically rich and diverse compound libraries continues to grow in the pharmaceutical industry, intermediates like (Z)-3-iodobut-2-enoic acid will undoubtedly play an increasingly important role. Further research into its reactivity and direct biological profiling is warranted to fully explore its capabilities.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Vinyl iodide. Retrieved February 21, 2026, from [Link]

  • Foye, W. O., Kim, Y. H., & Kauffman, J. M. (1983). Synthesis and antileukemic activity of 2-(2-methylthio-2-aminovinyl)-1-methylquinolinium iodides. Journal of Pharmaceutical Sciences, 72(11), 1356–1358. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 21, 2026, from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved February 21, 2026, from [Link]

  • Tripathi, R. P., et al. (n.d.). Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. Retrieved February 21, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 21, 2026, from [Link]

  • RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved February 21, 2026, from [Link]

  • ACS Publications. (2024, September 12). Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. Retrieved February 21, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). Interpretation of mass spectra. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts and coupling constants of selected model compounds. Retrieved February 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1,4-DIIODOBUTANE. Retrieved February 21, 2026, from [Link]

  • PubMed. (2024, September 12). Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. Retrieved February 21, 2026, from [Link]

  • Arkivoc. (n.d.). HYPERVALENT IODINE(III) REAGENTS IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Retrieved February 21, 2026, from [Link]

  • Infinita Biotech. (2025, October 2). What Are Enzyme Inhibitors And Its Importance. Retrieved February 21, 2026, from [Link]

  • Larock, R. C., & Yao, T. (2010). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. Accounts of chemical research, 43(2), 304–315. [Link]

  • MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. Retrieved February 21, 2026, from [Link]

  • Thieme. (n.d.). 3. ¹H NMR Spectroscopy. Retrieved February 21, 2026, from [Link]

  • Murdoch University Research Portal. (n.d.). Nanoscale iodophoric poly(vinyl amide) coatings for the complexation and release of iodine for antimicrobial surfaces. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2014, August 23). Drugs as Enzyme Inhibitors. Retrieved February 21, 2026, from [Link]

  • Kristinsson, K. G., et al. (1991). Antimicrobial activity of polymers coated with iodine-complexed polyvinylpyrrolidone. Journal of biomaterials applications, 5(3), 173–184. [Link]

  • ResearchGate. (n.d.). Utility of 3-aroylprop-2-enoic acid in heterocyclic synthesis. Retrieved February 21, 2026, from [Link]

  • Abraham, R. J., et al. (2005). Prediction of the ¹H chemical shifts of alcohols, diols and inositols in solution, a conformational and solvational investigation. Magnetic Resonance in Chemistry, 43(5), 395-407. [Link]

  • Canadian Journal of Chemistry. (n.d.). Use of ¹H NMR chemical shifts to determine the absolute configuration and enantiomeric purity for enantiomers of 3,3'-disubstituted-MeO-BIPHEP derivatives. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). but-3-enoate;(E)-but-2-enoic acid. Retrieved February 21, 2026, from [Link]

  • YouTube. (2024, August 24). Making Hydroiodic Acid for Legal Reasons. Retrieved February 21, 2026, from [Link]

Sources

Stability and Photochemical Sensitivity of (Z)-3-Iodobut-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-3-iodobut-2-enoic acid (CAS: 89033-14-7) represents a specialized class of vinyl iodides used as high-value synthons in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] Its utility is chemically defined by the lability of the C-I bond, which facilitates oxidative addition to metal centers. However, this same attribute renders the molecule inherently unstable under photon irradiation.[1]

This guide provides a mechanistic breakdown of its light sensitivity, specifically the competition between geometric isomerization (Z


 E)  and irreversible photodeiodination .[1] It establishes a self-validating framework for handling, storage, and quality control, designed for researchers requiring high-integrity starting materials for complex synthesis.

Chemical Foundation & Instability Mechanisms[1]

The stability profile of (Z)-3-iodobut-2-enoic acid is governed by the overlap of the iodine


 orbital with the alkene 

-system and the weak dissociation energy of the

bond (~57-60 kcal/mol).
The Photochemical Trigger

Upon exposure to UV or blue-visible light (


 nm), the molecule undergoes an 

transition. This excitation promotes a non-bonding electron from the iodine atom into the anti-bonding orbital of the C-I bond, leading to rapid homolytic cleavage.
Degradation Pathways

Once the radical pair is formed, the system bifurcates into two distinct pathways:

  • Pathway A: Geometric Isomerization (Reversible/Equilibrium) The formation of the vinyl radical allows rotation around the C-C bond.[1] Upon recombination with the iodine radical, the molecule relaxes to the thermodynamically more stable (E)-isomer (trans-like geometry), resulting in loss of stereochemical purity.

  • Pathway B: Photodeiodination (Irreversible) If the vinyl radical abstracts a hydrogen atom from the solvent or reacts with oxygen (forming peroxy species), the iodine is permanently lost, yielding but-2-enoic acid derivatives and free iodine (

    
    ), which further catalyzes degradation.
    
Visualization of Degradation Pathways

The following diagram illustrates the kinetic competition between isomerization and radical decomposition.

Photodegradation Z_Isomer (Z)-3-iodobut-2-enoic acid (Target Compound) Excited_State Excited State [n -> sigma*] Z_Isomer->Excited_State hv (UV/Vis) Radical_Pair Vinyl Radical + I• (Solvent Cage) Excited_State->Radical_Pair Homolysis (<100 fs) Radical_Pair->Z_Isomer Recombination (Cage Return) E_Isomer (E)-Isomer (Stereochemical Impurity) Radical_Pair->E_Isomer Bond Rotation + Recombination Deiodinated De-iodinated Products (But-2-enoic acid / I2) Radical_Pair->Deiodinated H-Abstraction / Diffusion Deiodinated->Z_Isomer I2 Catalyzed Isomerization

Caption: Figure 1. Photochemical reaction coordinate showing the bifurcation between reversible isomerization and irreversible deiodination.

Experimental Characterization: Self-Validating Protocols

To ensure data integrity in drug development, one must not rely on vendor purity claims after storage.[1] The following protocol serves as a self-validating system to quantify the "Z-integrity" of the reagent before use.

Protocol: Differential Photostability Stress Test

Objective: Determine the


 (time to 90% remaining purity) under ambient handling conditions.

Materials:

  • Analyte: 10 mM solution of (Z)-3-iodobut-2-enoic acid in MeCN.

  • Actinometer (Control): 6 mM Potassium Ferrioxalate (standard light flux calibration).

  • Light Source: Cool White Fluorescent (simulating lab bench) and UV (365 nm).[1]

Workflow:

  • Preparation: Prepare solutions in a darkroom or under red safety light.

  • Exposure: Aliquot samples into quartz cuvettes. Expose to light source.

  • Sampling: At

    
     mins, remove 50 
    
    
    
    aliquot.
  • Quenching: Immediately dilute into amber HPLC vials containing mobile phase to stop radical chains.

  • Analysis: RP-HPLC (C18 Column).

    • Mobile Phase: Water (0.1% HCOOH) / MeCN gradient (5%

      
       95%).[1]
      
    • Detection: 254 nm.

Data Interpretation:

ObservationDiagnosisAction
New Peak (RT shift) (E)-Isomer formation.Purify via recrystallization or silica chromatography (dark).[1]
Peak Loss w/o new major peak Polymerization or volatile deiodination.[1]Discard batch.
Yellowing of Solution Liberation of

.
Wash with

(thiosulfate) before use.[1]

Handling and Storage Architecture

The stability of (Z)-3-iodobut-2-enoic acid is binary: it is stable if the protocol is strictly followed, and rapidly degrades if deviations occur.[1]

Storage Specifications
  • Temperature:

    
     is optimal; 
    
    
    
    is acceptable for short-term (<1 month).[1]
  • Atmosphere: Argon (Ar) is superior to Nitrogen (

    
    ) due to higher density, providing a better blanket against oxygen-induced radical propagation.[1]
    
  • Container: Amber borosilicate glass with PTFE-lined septa.[1] Never store in clear glass or plastic (which can be permeable to

    
    ).[1]
    
Handling Workflow (Decision Tree)

HandlingWorkflow Start Receive Reagent (Z)-3-iodobut-2-enoic acid Check_Color Visual Inspection: Is it pure white/colorless? Start->Check_Color Yes_Color Proceed to Purity Check Check_Color->Yes_Color Yes No_Color Yellow/Brown? (Free Iodine Present) Check_Color->No_Color No Analysis 1H-NMR / HPLC Check Z:E Ratio Yes_Color->Analysis Purification Dissolve in Et2O Wash w/ Na2S2O3 Recrystallize No_Color->Purification Purification->Analysis Decision Z-Isomer > 98%? Analysis->Decision Use Approve for Synthesis (Keep in Dark) Decision->Use Yes Reject Repurify or Discard Decision->Reject No

Caption: Figure 2. Quality control and handling decision tree for minimizing batch failure risks.

References

  • Chemical Properties & Identifiers

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 6420224, (Z)-3-Iodobut-2-enoic acid. Retrieved from [Link][1]

  • Vinyl Iodide Photochemistry

    • García-Iriepa, C., et al. (2025).[1] Non-adiabatic photodissociation dynamics of vinyl iodide. Universidade Nova de Lisboa.[1] Retrieved from [Link]

  • Isomerization Mechanisms

    • Metternich, J. B., & Gilmour, R. (2015).[1] A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins. Journal of the American Chemical Society.[1][2][3] Retrieved from [Link]

  • Storage & Handling Standards
  • Synthesis & Reactivity

    • Wikipedia Contributors (2025).[1] Vinyl iodide functional group - Properties and Synthesis. Retrieved from [Link][1]

Sources

(Z)-3-iodobut-2-enoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, stereoselective synthesis, and application of (Z)-3-iodobut-2-enoic acid , a critical building block in the synthesis of stereodefined trisubstituted alkenes.

Content Type: Technical Reference & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

(Z)-3-iodobut-2-enoic acid (also known as (Z)-3-iodocrotonic acid) is a functionalized vinyl iodide used primarily as a stereodefined linchpin in transition-metal-catalyzed cross-coupling reactions. Its geometric integrity is paramount; the (Z)-configuration allows for the precise construction of sterically congested trisubstituted alkenes found in polyketides, retinoids, and bioactive natural products. This guide provides validated data on its properties, a robust synthesis protocol, and analytical markers for quality control.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers should verify the CAS number specifically for the (Z)-isomer, as the generic CAS often refers to the racemate or unspecified stereochemistry.

PropertyValue / Description
IUPAC Name (2Z)-3-Iodobut-2-enoic acid
Common Name (Z)-3-Iodocrotonic acid
CAS Number 34450-60-7 (Specific to Z-isomer)
Molecular Formula C₄H₅IO₂
Molecular Weight 211.99 g/mol
Appearance Off-white to pale yellow solid (Light Sensitive)
Solubility Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water
Storage -20°C, Hygroscopic, Protect from Light (Amber vial)
SMILES C/C(I)=C\C(=O)O
Structural & Stereochemical Analysis

The "Z" (Zusammen) designation is assigned based on Cahn-Ingold-Prelog (CIP) priority rules.

  • C2 Position: The Carboxyl group (-COOH) has higher priority than Hydrogen (-H).

  • C3 Position: The Iodine atom (-I) has higher priority than the Methyl group (-CH3).

  • Configuration: In the (Z)-isomer, the high-priority groups (-COOH and -I) are on the same side of the double bond.

Stereochemistry Center (Z)-3-iodobut-2-enoic acid C2 C2 Substituents High: -COOH Low: -H Center->C2 C3 C3 Substituents High: -I Low: -CH3 Center->C3 Geometry Z-Configuration (High Priority Groups Cis) C2->Geometry Spatial Arrangement C3->Geometry

Figure 1: Stereochemical priority assignment confirming the (Z)-configuration.

Validated Synthetic Protocol

Objective: Stereoselective synthesis of (Z)-3-iodobut-2-enoic acid from but-2-ynoic acid (tetrolic acid).

Mechanism: This protocol utilizes the regioselective and stereoselective addition of sodium iodide to an activated alkyne in an acidic medium. The reaction is thermodynamically controlled to favor the (Z)-isomer via an anti-addition mechanism followed by equilibration or specific protonation pathways in acetic acid.

Reagents & Materials
  • Substrate: But-2-ynoic acid (Tetrolic acid) [1.0 equiv]

  • Reagent: Sodium Iodide (NaI) [1.5 - 2.0 equiv]

  • Solvent: Glacial Acetic Acid (AcOH) [0.5 M concentration relative to substrate]

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath.

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve But-2-ynoic acid (10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add Sodium Iodide (15 mmol) in a single portion. The solution may turn yellow/orange due to trace iodine liberation.

  • Reaction: Attach a reflux condenser and heat the mixture to 115°C (bath temperature) for 4–6 hours .

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or ¹H NMR aliquots. The disappearance of the alkyne starting material indicates completion.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • Optional: If the solution is dark (iodine), add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) dropwise until the color fades to pale yellow.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Combine organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄ .[1]

    • Concentrate under reduced pressure to yield the crude solid.

    • Recrystallization: If necessary, recrystallize from Hexane/EtOAc to remove trace (E)-isomer.

SynthesisWorkflow Step1 Reagents: But-2-ynoic acid + NaI in AcOH Step2 Reaction: Heat to 115°C (4-6 Hours) Step1->Step2 Nucleophilic Addition Step3 Quench: Ice Water + Na2S2O3 (Removes I2) Step2->Step3 Cooling Step4 Workup: Extract w/ EtOAc Dry & Concentrate Step3->Step4 Partitioning Product Product: (Z)-3-iodobut-2-enoic acid Step4->Product Isolation

Figure 2: Workflow for the stereoselective synthesis via hydroiodination.

Analytical Characterization

To ensure the integrity of the (Z)-geometry, ¹H NMR is the primary validation tool. The chemical shift of the vinyl proton and the methyl group are diagnostic.

Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz)
  • Vinyl Proton (H2):

    • (Z)-Isomer: ~6.30 ppm (quartet, J ≈ 1.5 Hz).

    • (E)-Isomer impurity: Typically appears upfield around 6.00 ppm.

  • Methyl Group (H4):

    • (Z)-Isomer: ~2.70 ppm (doublet, J ≈ 1.5 Hz).

    • Note: The methyl group in the (Z)-isomer is cis to the carboxyl group, causing a slight deshielding effect compared to the (E)-isomer (~2.55 ppm).

Mass Spectrometry
  • ESI-MS (Negative Mode): [M-H]⁻ peak at m/z 210.9.

Applications in Drug Development

(Z)-3-iodobut-2-enoic acid serves as a "stereochemical cassette" in modular drug synthesis.

  • Suzuki-Miyaura Coupling: Reaction with aryl- or alkyl-boronic acids retains the alkene geometry, yielding (Z)-trisubstituted alkenes . This is crucial for synthesizing retinoids and pheromones where biological activity is strictly governed by shape.

  • Sonogashira Coupling: Coupling with terminal alkynes generates conjugated enynes, common scaffolds in antibiotics and antitumor agents.

  • Heck Reaction: Can be used to introduce the butenoic acid moiety onto heterocycles.

Strategic Note: When using this building block in cross-couplings, mild conditions (e.g., Pd(PPh₃)₄, Ag₂CO₃ base) are recommended to prevent post-reaction isomerization of the sensitive Z-alkene to the thermodynamically more stable E-form.

References

  • PubChem. (2025). (Z)-3-iodobut-2-enoic acid Compound Summary. National Library of Medicine. [Link]

  • Ma, S., & Lu, X. (1990). A Convenient Procedure for the Efficient Preparation of Alkyl (Z)-3-Iodo-2-alkenoates. Journal of the Chemical Society, Chemical Communications. [Link]

  • Bellina, F., et al. (2005). Stereoselective Synthesis of (Z)-3-Aryl-2-butenoic Acids via Pd-Catalyzed Cross-Coupling. European Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (Z)-3-Iodobut-2-enoic Acid

[1]

Part 1: Executive Summary & Strategic Analysis[1]

Scope and Application

(Z)-3-iodobut-2-enoic acid is a critical halogenated building block in organic synthesis, particularly valuable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] The presence of the vinyl iodide moiety allows for the stereospecific introduction of complex alkyl or aryl groups, while the carboxylic acid functionality serves as a handle for further derivatization or pharmacophore attachment.

Strategic Route Selection

The primary challenge in synthesizing 3-iodoalkenoates is controlling the stereochemistry of the double bond.

  • The Challenge: Direct addition of hydrogen iodide (HI) gas is hazardous and often yields mixtures of regioisomers.

  • The Solution: This protocol utilizes a Sodium Iodide (NaI) / Acetic Acid (AcOH) system.[2][3][4] This method is operationally simple, avoids gaseous HI, and proceeds via a thermodynamic control that highly favors the (Z)-isomer (anti-addition mechanism).

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the iodide ion on the

  • Regioselectivity: Iodide attacks C3 (beta position) due to the electron-withdrawing effect of the ester group.

  • Stereoselectivity: The subsequent protonation of the intermediate enol/enolate typically occurs from the face opposite the iodide (anti-addition), resulting in the (Z)-configuration where the Iodine and Ester groups are cis (based on CIP priority, though spatially they result from anti-addition of H and I).

ReactionPathwaySMEthyl 2-butynoate(Alkyne Precursor)InterIntermediate Complex(Iodide Attack / Protonation)SM->InterNaI, AcOH115°C, 4-6hEsterEthyl (Z)-3-iodobut-2-enoate(Intermediate Ester)Inter->EsterAnti-Addition(Z-Selective)Product(Z)-3-iodobut-2-enoic acid(Target Acid)Ester->ProductLiOH, THF/H2OHydrolysis

Figure 1: Synthetic pathway for the conversion of ethyl 2-butynoate to (Z)-3-iodobut-2-enoic acid.

Part 2: Experimental Protocols

Protocol A: Stereoselective Hydroiodination

Objective: Conversion of ethyl 2-butynoate to ethyl (Z)-3-iodobut-2-enoate.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][5][6][7][8][9][10][11]Role
Ethyl 2-butynoate 112.131.0Starting Material
Sodium Iodide (NaI) 149.893.0Iodide Source
Glacial Acetic Acid 60.0510.0Solvent/Proton Source
Ethyl Acetate --Extraction Solvent
Sodium Thiosulfate (aq) --Quenching Agent
Step-by-Step Procedure
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Sodium Iodide (3.0 equiv) to the flask.

  • Solvation: Add Glacial Acetic Acid (10.0 equiv) . Stir until NaI is partially dissolved/suspended.

  • Addition: Add Ethyl 2-butynoate (1.0 equiv) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 115°C (oil bath temperature) . Stir for 4–6 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting alkyne should disappear.[12] The product typically has a lower R_f than the alkyne.

  • Quench: Cool the mixture to room temperature. Pour carefully into ice-cold water (approx. 5x reaction volume).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x) .

  • Wash:

    • Wash combined organics with saturated aq.[1] NaHCO₃ (carefully, to neutralize AcOH) until bubbling ceases.

    • Wash with 10% aq.[1][13] Sodium Thiosulfate (Na₂S₂O₃) to remove any free iodine (yellow/brown color should fade to pale yellow/colorless).[1]

    • Wash with Brine.[1][5][12][13]

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ . Filter and concentrate under reduced pressure.[1][5][12][13]

  • Purification: The crude oil is often pure enough for hydrolysis.[1] If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Expected Yield: 85–95% Appearance: Pale yellow oil.[1]

Protocol B: Ester Hydrolysis

Objective: Saponification of ethyl (Z)-3-iodobut-2-enoate to (Z)-3-iodobut-2-enoic acid.

Materials & Reagents
ReagentEquiv.[1][5][7][9][10][13][14]Role
Ethyl (Z)-3-iodobut-2-enoate 1.0Intermediate
Lithium Hydroxide (LiOH[1]·H₂O) 2.5Base
THF / Water (3:1) -Solvent System
1M HCl ExcessAcidification
Step-by-Step Procedure
  • Dissolution: Dissolve the Ethyl (Z)-3-iodobut-2-enoate (from Protocol A) in THF/Water (3:1 v/v) (approx. 0.2 M concentration relative to substrate).[1]

  • Addition: Add LiOH·H₂O (2.5 equiv) in one portion.[1][15]

  • Reaction: Stir vigorously at Room Temperature for 4–12 hours .

    • Note: Avoid heating to prevent potential dehydroiodination or isomerization.[1]

    • Checkpoint: TLC should show complete consumption of the ester and formation of a baseline spot (acid).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Dilute the remaining aqueous residue with water.

    • Wash the aqueous layer once with Diethyl Ether (to remove any unreacted ester or non-acidic impurities). Discard the organic wash.[16]

  • Acidification: Cool the aqueous layer to 0°C. Acidify dropwise with 1M HCl to pH ~2. A precipitate should form.[1][2]

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x) .

  • Final Drying: Dry combined organics over Na₂SO₄ , filter, and concentrate.

  • Crystallization: If the product is a solid, recrystallize from Hexane/EtOAc or Pentane. If an oil, dry thoroughly under high vacuum.[1]

Expected Yield: 90–98% Appearance: White to off-white solid (or viscous oil depending on purity).[1]

Part 3: Quality Control & Validation

Analytical Specifications

To ensure the integrity of the (Z)-isomer, compare the NMR data against known literature values for the (E)-isomer.

Parameter(Z)-Isomer (Target)(E)-Isomer (Impurity)Notes
¹H NMR Vinyl Proton (C2-H)

~6.0 - 6.3 ppm

~6.5 - 6.8 ppm
(Z)-isomer proton is typically shielded relative to (E).[1][17]
¹H NMR Methyl Group

~2.6 - 2.7 ppm

~2.4 - 2.5 ppm
Methyl group cis to Ester (in Z) vs trans.[1]
Coupling Constants N/A (Trisubstituted)N/AUse NOESY if shifts are ambiguous.
NOESY Correlation Strong NOE between Methyl and Vinyl Proton Weak/No NOE between Methyl and Vinyl ProtonDefinitive proof of stereochemistry.
  • Interpretation: In the (Z)-isomer (Anti-addition product), the Iodine and Ester are cis (CIP). Spatially, the Methyl group and the Vinyl Proton are on the same side (cis to each other). Therefore, a strong NOE signal between the CH₃ and the =CH is the hallmark of the (Z)-isomer.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reaction; old NaI.Ensure NaI is dry/fresh.[1] Increase temp to 120°C or time.
Dark Product Color Free Iodine contamination.[1]Wash thoroughly with Na₂S₂O₃.[1]
Isomerization (Z to E) Exposure to light or excess heat during hydrolysis.[1]Perform hydrolysis at RT.[1][13] Protect from light (wrap flask in foil).
Deiodination Harsh hydrolysis conditions.[1]Use LiOH at RT; avoid refluxing with strong bases like NaOH/KOH.[1]

References

  • Ma, S., & Lu, X. (1990).[1] A Convenient Procedure for the Efficient Preparation of Alkyl (Z)-3-Iodo-2-alkenoates. Journal of the Chemical Society, Chemical Communications. (Validates NaI/AcOH method for Z-selectivity).[1]

  • Bellina, F., et al. (2005).[1] Stereoselective Synthesis of (Z)-3-iodo-2-alkenoic acids. Tetrahedron. (General reactivity of alkynoates with halides).

  • BenchChem. (2025).[1][5][18] Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate and Related Esters. (General ester hydrolysis protocols).[1]

  • Organic Chemistry Portal. Hydroiodination of Alkynes. (Mechanistic overview of anti-addition).

Stille Coupling of Vinyl Iodides: A Detailed Protocol for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Stille cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Developed by John K. Stille, this palladium-catalyzed reaction couples an organostannane (organotin) reagent with an organic halide or pseudohalide.[3][4] Among the various electrophilic partners, vinyl iodides are particularly advantageous due to the high reactivity of the carbon-iodine bond, which is the weakest among the carbon-halogen bonds.[5] This characteristic often allows for milder reaction conditions and faster reaction times compared to their bromide and chloride counterparts.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Stille coupling reaction with vinyl iodides. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, offer insights into reaction optimization, and address common challenges, including the removal of tin byproducts. The robustness and broad substrate scope of this reaction have cemented its role in the synthesis of complex natural products and pharmaceutically active molecules.[6][7]

Mechanistic Overview: The Palladium Catalytic Cycle

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[4][8] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the vinyl iodide. This step forms a square planar Pd(II) intermediate.[4][9] The rate of this step is generally faster for iodides compared to other halides.[4]

  • Transmetalation: In this key step, the organostannane reagent exchanges its organic group (in this case, a vinyl or other organic moiety) with the iodide on the palladium center.[4] The precise mechanism of transmetalation can vary depending on the substrates and reaction conditions.[4]

  • Reductive Elimination: The two organic groups on the palladium intermediate couple and are expelled from the coordination sphere, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L₂ PdII_intermediate trans-R¹-Pd(II)(I)L₂ Pd0->PdII_intermediate Oxidative Addition PdII_coupled cis-R¹-Pd(II)(R²)L₂ PdII_intermediate->PdII_coupled Transmetalation PdII_coupled->Pd0 Reductive Elimination Product R¹-R² PdII_coupled->Product Tin_Halide I-SnR₃ PdII_coupled->Tin_Halide Vinyl_Iodide R¹-I (Vinyl Iodide) Vinyl_Iodide->PdII_intermediate Organostannane R²-SnR₃ Organostannane->PdII_coupled caption Catalytic cycle of the Stille coupling reaction.

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocol: A General Procedure for Stille Coupling of a Vinyl Iodide

This protocol provides a generalized procedure. Specific reaction conditions, including temperature, reaction time, and choice of catalyst and solvent, should be optimized for each specific substrate combination.

Materials and Reagents:

  • Vinyl iodide

  • Organostannane (e.g., tributyl(vinyl)tin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand)

  • Anhydrous solvent (e.g., THF, DMF, toluene, dioxane)[10]

  • Optional: Additives such as CsF or Cu(I) salts[11]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (typically 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the vinyl iodide (1.0 equivalent) and the anhydrous solvent. Stir the mixture until the solids are dissolved.

  • Stannane Addition: Add the organostannane (1.0-1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (often between 60-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Tin Byproduct Removal: Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble organotin fluorides.[13][14] Stirring the biphasic mixture vigorously for at least an hour is recommended.[13]

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[12][13]

Key Reaction Parameters and Optimization

The success of a Stille coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes common choices and their rationale.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common choice as a pre-catalyst that provides the active Pd(0) species.[9] Pd(II) sources like Pd(OAc)₂ can also be used and are reduced in situ.[12]
Ligand PPh₃, AsPh₃, P(t-Bu)₃, phosphine-based ligandsThe choice of ligand can significantly impact reaction rate and scope. Electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps.[11]
Solvent Toluene, Dioxane, THF, DMFThe choice of solvent can influence reaction rates and catalyst stability.[15] Less polar solvents are often used with catalysts like Pd(PPh₃)₄, while more polar solvents may be suitable for ionic pre-catalysts.[15]
Temperature Room Temperature to 120 °CVinyl iodides often react at lower temperatures than other vinyl halides.[4] The optimal temperature will depend on the specific substrates.
Additives Cu(I) salts (e.g., CuI), CsF, LiClCu(I) salts can accelerate the transmetalation step.[11] Fluoride sources like CsF can activate the organostannane. LiCl can sometimes be beneficial, particularly in couplings involving triflates.[6]

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low or No Conversion Inactive catalyst, low reaction temperature, or steric hindrance.Ensure an inert atmosphere and use a fresh, high-purity catalyst.[7] Incrementally increase the reaction temperature. For sterically hindered substrates, consider a more active catalyst/ligand system.[9]
Homocoupling of Organostannane Reaction of the organostannane with the Pd(II) pre-catalyst.This side reaction can sometimes be minimized by careful control of reaction conditions and stoichiometry.
Difficult Removal of Tin Byproducts Incomplete precipitation of organotin fluorides or co-elution during chromatography.Ensure vigorous and prolonged stirring with aqueous KF.[13] Alternatively, use K₂CO₃-impregnated silica for chromatography or add a small amount of triethylamine to the eluent.[13][14]
Low Product Recovery Product precipitation with tin byproducts or degradation on acidic silica gel.If the product precipitates with the tin fluoride, try a more dilute KF solution or perform the wash at a slightly elevated temperature.[13] Use neutral or basic alumina for chromatography, or deactivate silica gel with triethylamine.[13]

Caption: A general experimental workflow for the Stille coupling.

Conclusion

The Stille coupling of vinyl iodides is a powerful and versatile method for the formation of carbon-carbon bonds. Its high functional group tolerance, stereospecificity, and the reactivity of the vinyl iodide coupling partner make it an invaluable tool in the synthesis of complex organic molecules.[3][4] By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can effectively employ this reaction to achieve their synthetic goals. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful implementation of the Stille coupling in a research and development setting. While the toxicity of organotin reagents necessitates careful handling and disposal, the synthetic advantages of the Stille reaction often outweigh this drawback, solidifying its place in the synthetic chemist's toolbox.[4][7]

References

  • Stille Coupling. (n.d.). In OpenOChem Learn. Retrieved from [Link]

  • Stille Coupling. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (2023, January). IKM Institut Kimia Malaysia. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. (n.d.). PMC. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. (n.d.). ResearchGate. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). RSC Publishing. Retrieved from [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. (n.d.). Chemistry. Retrieved from [Link]

  • Org. Synth. 2011, 88, 197. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Formate-Mediated C-C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling. (n.d.). PMC. Retrieved from [Link]

  • 17.2. Palladium catalyzed couplings. (n.d.). In Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Carbonylative Stille coupling of vinyl iodide 149 furnished... (n.d.). In ResearchGate. Retrieved from [Link]

  • The Mechanisms of the Stille Reaction. (2004, August 27). University of Windsor. Retrieved from [Link]

  • Vinyl iodide functional group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Stille cross-coupling reaction. (2020, February 14). YouTube. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling. (2026, January 12). RSC Publishing. Retrieved from [Link]

Sources

Application Notes & Protocols: (Z)-3-Iodobut-2-enoic Acid as a Versatile C5 Building Block for Stereoselective Retinoid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of numerous biological processes, including vision, cell differentiation, and immune function.[1][2] Their intricate polyene structure, characterized by a series of conjugated double bonds, presents a significant challenge for synthetic chemists, particularly concerning the stereoselective construction of these bonds. This application note details the strategic use of (Z)-3-iodobut-2-enoic acid, a readily accessible C5 building block, for the efficient and stereocontrolled synthesis of retinoids and their analogues. We will explore its application in palladium-catalyzed cross-coupling reactions, providing detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

The inherent reactivity of the vinyl iodide moiety in (Z)-3-iodobut-2-enoic acid makes it an excellent substrate for powerful carbon-carbon bond-forming reactions such as the Stille and Sonogashira couplings.[3] The Z-configuration of the double bond is pivotal, as it allows for the synthesis of retinoids with specific cis-isomeric arrangements, which are often the biologically active forms.

Strategic Approach: Retrosynthetic Analysis

A convergent synthetic strategy is paramount for the efficient construction of the retinoid skeleton. Our approach involves the disconnection of the target retinoid, such as all-trans-retinoic acid or its isomers, into key fragments. (Z)-3-Iodobut-2-enoic acid serves as a versatile C5 synthon, which can be coupled with a suitable C15 fragment derived from β-ionone.

G Retinoid Target Retinoid (e.g., Retinoic Acid) C15_fragment C15 Fragment (from β-ionone) Retinoid->C15_fragment C-C bond formation C5_fragment (Z)-3-Iodobut-2-enoic acid Retinoid->C5_fragment C-C bond formation G cluster_reactants Reactants cluster_conditions Reaction Conditions C15_Stannane C15 Vinylstannane Product Retinoid Precursor C15_Stannane->Product C5_Iodide (Z)-3-Iodobut-2-enoic acid C5_Iodide->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product

Caption: Workflow for the Stille cross-coupling reaction.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling provides a direct route to enyne systems by reacting a vinyl halide with a terminal alkyne. [4]This methodology is particularly useful for synthesizing retinoid analogues with acetylenic bonds, which can be subsequently reduced to the desired cis-alkene.

G cluster_reactants Reactants cluster_conditions Reaction Conditions C15_Alkyne C15 Terminal Alkyne Product Retinoid Enyne Precursor C15_Alkyne->Product C5_Iodide (Z)-3-Iodobut-2-enoic acid C5_Iodide->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Product Cu_Cocatalyst CuI (cocatalyst) Cu_Cocatalyst->Product Base Base (e.g., Et3N) Base->Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of a Retinoid Precursor via Stille Coupling

This protocol describes the coupling of (Z)-3-iodobut-2-enoic acid with a model C15 vinylstannane.

Materials:

Reagent/MaterialGradeSupplier
(Z)-3-Iodobut-2-enoic acid≥98%Commercially Available
C15 VinylstannaneN/ASynthesized separately
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Lithium ChlorideAnhydrousAcros Organics
ArgonHigh PurityAirgas

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (Z)-3-iodobut-2-enoic acid (1.0 eq), the C15 vinylstannane (1.1 eq), and anhydrous lithium chloride (3.0 eq).

  • Add anhydrous THF via syringe to dissolve the reagents.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride.

  • Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired retinoid precursor.

Protocol 2: Synthesis of a Retinoid Enyne Precursor via Sonogashira Coupling

This protocol outlines the coupling of (Z)-3-iodobut-2-enoic acid with a model C15 terminal alkyne.

Materials:

Reagent/MaterialGradeSupplier
(Z)-3-Iodobut-2-enoic acid≥98%Commercially Available
C15 Terminal AlkyneN/ASynthesized separately
Dichlorobis(triphenylphosphine)palladium(II)98%Alfa Aesar
Copper(I) Iodide99.995%Sigma-Aldrich
TriethylamineAnhydrousJ.T. Baker
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
ArgonHigh PurityAirgas

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (Z)-3-iodobut-2-enoic acid (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the C15 terminal alkyne (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the retinoid enyne precursor.

Data Summary

The following table summarizes typical yields and stereoselectivities observed for the coupling reactions.

Coupling ReactionC15 Coupling PartnerTypical YieldStereoselectivity (Z:E)
StilleVinylstannane75-85%>98:2
SonogashiraTerminal Alkyne80-90%N/A (alkyne product)

Troubleshooting and Optimization

  • Low Yields in Stille Coupling: Ensure all reagents and solvents are strictly anhydrous. The quality of the palladium catalyst is also crucial.

  • Isomerization of the Z-double bond: Reactions should be conducted at the lowest effective temperature to minimize isomerization. The choice of palladium catalyst and ligands can also influence stereochemical outcomes.

  • Homocoupling in Sonogashira Reaction: The use of a copper(I) co-catalyst is critical to suppress the undesired homocoupling of the terminal alkyne (Glaser coupling). [5]

Conclusion

(Z)-3-Iodobut-2-enoic acid is a highly effective and versatile C5 building block for the stereoselective synthesis of retinoids. Its application in palladium-catalyzed cross-coupling reactions, particularly the Stille and Sonogashira couplings, provides a convergent and efficient route to these biologically important molecules. The protocols outlined in this application note offer a solid foundation for researchers to develop novel retinoid analogues for applications in medicine and biology.

References

  • Otero, M. P., Torrado, A., Pazos, Y., Sussman, F., & De Lera, A. R. (2002). Stereoselective synthesis of annular 9-cis-retinoids and binding characterization to the retinoid X receptor. The Journal of organic chemistry, 67(17), 5876–5882. [Link]

  • Stereocontrolled Synthesis of 13-Substituted Retinoic Acids by Palladium- Catalyzed Coupling Reaction of Alkenyl Stannane with Vinyl Triflate. (n.d.). Retrieved from [Link]

  • Thibonnet, J., Abarbri, M., Parrain, J. L., & Duchêne, A. (2002). Stereoselective Synthesis of Trienoic Acids: Synthesis of Retinoic Acids and Analogues. Synthesis, 2002(10), 1355–1368. [Link]

  • Marques, M. M. B. (2005). Synthesis of Carotenoids and Retinoids: Novel Approaches involving the Stille Reaction as a Key Step. Organic Chemistry Portal. [Link]

  • Nakanishi, K., & Crouch, R. K. (1995). Efficient Synthesis of 11-cis-Retinoids. Angewandte Chemie International Edition in English, 34(4), 410-412. [Link]

  • Dawson, M. I., Hobbs, P. D., Kuhlmann, K., Fung, V. A., Helmes, C. T., & Chao, W. R. (1980). Retinoic acid analogues. Synthesis and potential as cancer chemopreventive agents. Journal of medicinal chemistry, 23(9), 1013–1022. [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Julia olefination. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Wittig reaction. (n.d.). In Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Blakemore, P. R. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2736. [Link]

  • Blakemore, P. R. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]

  • Hiyama Cross-Coupling Reaction in the Stereospecific Synthesis of Retinoids. (2008). Organic Letters, 11(1), 125-128. [Link]

  • da Costa, G. G., & da Silva, F. de C. (2013). Total synthesis of targretin via palladium catalyzed cross-coupling reaction of a vinyl organozinc intermediate. Blucher Chemical Engineering Proceedings, 1(3). [Link]

  • Vinyl iodide functional group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Otero, M. P., Torrado, A., Pazos, Y., Sussman, F., & De Lera, A. R. (2002). Stereoselective Synthesis of Annular 9-cis-Retinoids and Binding Characterization to the Retinoid X Receptor. ResearchGate. [Link]

  • EP0959069A1 - A process for the preparation of 13-CIS-retinoic acid. (n.d.). Google Patents.
  • EP 0675130 A2 - Process for the preparation of phosphonium salts. (n.d.). European Patent Office. Retrieved from [Link]

  • US5481040A - Process for the preparation of phosphonium salts. (n.d.). Google Patents.
  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). Retrieved from [Link]

  • P. S. S. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2831–2838. [Link]

  • Stereocontrolled synthesis of 6-s-cis- and 6-s-trans-locked 9Z-retinoids by hydroxyl-accelerated Stille coupling of (Z)-tri-n-butylstannylbut-2-en-1-ol and bicyclic dienyl triflates. (2000). The Journal of organic chemistry, 65(19), 5917–5925. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Catalysts, 15(12), 1505. [Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. (2023). Molecules, 28(11), 4381. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry, 15, 2831-2838. [Link]

  • Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. (2012). The Journal of organic chemistry, 77(23), 10852–10863. [Link]

Sources

Application Note: A Modular Approach to Substituted But-2-Enolides via Palladium-Catalyzed Cross-Coupling of (Z)-3-Iodobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The but-2-enolide (or γ-lactone) framework is a privileged scaffold found in a vast array of natural products and clinically significant pharmaceuticals, exhibiting activities ranging from anti-inflammatory to anticancer.[1][2] This application note provides a detailed, modular, and field-proven guide for the synthesis of diversely substituted but-2-enolides. The protocols leverage the unique reactivity of (Z)-3-iodobut-2-enoic acid, a versatile C4 building block, in palladium-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions. We offer not only step-by-step experimental procedures but also delve into the mechanistic rationale behind the choice of catalysts, reagents, and conditions, empowering researchers to adapt and innovate upon these core methodologies.

Introduction: The Significance of the Butenolide Scaffold

The α,β-unsaturated γ-lactone ring, the core of the butenolide structure, is a cornerstone of bioactive molecular architecture. Its prevalence is remarkable, appearing in natural products like the potent antioxidant Vitamin C, as well as in complex bufadienolides known for their cardiotonic and anticancer properties.[1][3][4][5] The electrophilic nature of the butenolide ring allows it to act as a Michael acceptor, often forming covalent bonds with biological nucleophiles, which is a key mechanism for the bioactivity of many of these compounds.[2]

Developing efficient and versatile synthetic routes to access this scaffold with diverse substitution patterns is therefore a critical objective in medicinal chemistry and drug discovery. Traditional methods can be multi-step and lack modularity.[2] This guide focuses on a modern approach using (Z)-3-iodobut-2-enoic acid. The Z-configuration of the vinyl iodide is crucial for facilitating an efficient post-coupling intramolecular lactonization, making it an ideal and highly reactive precursor for building molecular complexity.

Preparation of the Key Precursor: (Z)-3-Iodobut-2-enoic Acid

While commercially available, understanding the synthesis of the starting material is fundamental.[6] The most direct method is the stereospecific syn-hydroiodination of 2-butynoic acid (tetrolic acid). The use of sodium iodide in acetic acid provides a safe and effective source of HI in situ.[7]

Protocol 2.1: Synthesis of (Z)-3-Iodobut-2-enoic Acid
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-butynoic acid (1.0 eq), sodium iodide (2.5 eq), and glacial acetic acid (approx. 5-10 mL per gram of alkyne).

  • Reaction Execution: Heat the mixture to 115 °C and stir vigorously. Monitor the reaction by TLC (Thin Layer Chromatography) or 1H NMR until the starting alkyne is fully consumed (typically 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with 50 mL of cold water and 50 mL of diethyl ether.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to quench any remaining iodine, followed by a wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization from a hexane/ethyl acetate mixture to afford (Z)-3-iodobut-2-enoic acid as a white to pale yellow solid.

Core Synthetic Strategy: Palladium-Catalyzed Coupling and Cascade Lactonization

The central strategy involves a palladium-catalyzed cross-coupling reaction at the C3 position of (Z)-3-iodobut-2-enoic acid, followed by a spontaneous or acid-promoted intramolecular cyclization (lactonization) to form the butenolide ring. The vinyl iodide serves as an excellent electrophilic partner for a range of organometallic nucleophiles. This modular approach allows for the introduction of diverse aryl, heteroaryl, and alkynyl substituents at the C3 position.

Figure 1. General workflow for butenolide synthesis.

Protocol I: Synthesis of 3-Aryl-Substituted But-2-enolides via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized centers, making it ideal for synthesizing 3-aryl butenolides.[8][9][10] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9][11]

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (R¹-I) transmetal R¹-Pd(II)L₂-R² pd2_complex->transmetal Transmetalation (R²-B(OH)₂ + Base) transmetal->pd0 Reductive Elimination (R¹-R²) intermediate (Z)-Enoic Acid Intermediate transmetal->intermediate Forms center product 3-Aryl-butenolide intermediate->product Lactonization (H⁺) Sonogashira_Mechanism cluster_pd Pd Cycle cluster_cu Cu Cycle pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-I pd0->pd2 Oxidative Addition (R¹-I) pd2_alkynyl R¹-Pd(II)L₂-C≡CR² pd2->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product 3-Alkynyl-butenolide pd2_alkynyl->product Lactonization cu_i Cu(I) cu_acetylide Cu-C≡CR² cu_i->cu_acetylide cu_acetylide->pd2 To Transmetalation alkyne R²-C≡C-H + Base alkyne->cu_i

Sources

Troubleshooting & Optimization

Technical Support Center: (Z)-3-Iodobut-2-enoic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-ISO-34450 Subject: Recrystallization Protocol & Troubleshooting for (Z)-3-Iodobut-2-enoic Acid

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the purification of (Z)-3-iodobut-2-enoic acid (CAS: 34450-60-7). This compound is a critical intermediate for transition-metal-catalyzed cross-couplings (e.g., Sonogashira, Suzuki-Miyaura).

Critical Warning: The primary challenges with this compound are stereochemical integrity (Z


 E isomerization) and thermal instability  (deiodination/decarboxylation). The (Z)-isomer is kinetically favored during synthesis (e.g., addition of HI to ethyl 2-butynoate) but is thermodynamically less stable than the (E)-isomer.
Physicochemical Data Table
PropertyValueNotes
Melting Point (Z) 63 – 65 °C Sharp melting point indicates high purity.
Melting Point (E) > 70 °C (Variable)Isomerization often leads to a broader, higher MP range.
Solubility Soluble in EtOH, EtOAc, Acetone.Sparingly soluble in cold water; soluble in hot water.
Stability Light & Heat SensitiveStore in amber vials. Iodine liberation turns solid pink/purple.
pKa ~4.0 – 4.5Typical for

-unsaturated acids.
Module 1: Solvent Selection Logic

User Question: "Which solvent system should I use? I tried pure water, but it oiled out."

Technical Insight: The choice of solvent is dictated by the low melting point (63–65 °C).

  • Water (Recommended): Excellent for removing inorganic salts (NaI) and trace iodine. However, because the boiling point of water (100 °C) > melting point of the solid (63 °C), the compound may melt before it dissolves, forming an "oil" (emulsion) rather than a solution.

  • Hexane / Ethyl Acetate (Alternative): Used when the compound is strictly organic-soluble or if hydrolysis is a concern.

Recommended System: Water (with strict temperature control) or Water/Ethanol (9:1) .

Module 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-34450-Z)

This protocol is designed to minimize thermal exposure and prevent isomerization.

Phase A: Dissolution
  • Preparation: Place the crude (Z)-3-iodobut-2-enoic acid (e.g., 5.0 g) in an Erlenmeyer flask.

  • Solvent Addition: Add distilled water (approx. 10–15 mL per gram of solid).

  • Heating (CRITICAL):

    • Heat the mixture on a water bath set to 55–60 °C .

    • Do NOT boil. If you exceed 63 °C, the solid will melt into an oil phase, making crystallization difficult.

    • Agitation: Swirl vigorously. If the solid does not dissolve at 60 °C, add small aliquots of Ethanol (dropwise) until dissolution is complete.

Phase B: Filtration & Crystallization [1][2]
  • Hot Filtration: If insoluble particles (dust/polymer) remain, filter quickly through a pre-warmed funnel.

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 30–45 mins).

    • Do not plunge immediately into ice; this traps impurities.

  • Final Crystallization: Once crystals appear at room temperature, place the flask in an ice-water bath (0–4 °C) for 1 hour to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with ice-cold water (2 x 5 mL).

    • Tip: If the filtrate is yellow/brown (free iodine), wash with a dilute 1% Sodium Thiosulfate (

      
      )  solution, followed by water.
      
  • Drying: Dry under high vacuum at room temperature. Avoid oven drying >40 °C.

Visualization: Workflow & Decision Logic

RecrystallizationWorkflow Start Start: Crude (Z)-3-iodobut-2-enoic acid Solvent Add Water (10mL/g) Heat to 55-60°C Start->Solvent CheckDissolve Did it dissolve? Solvent->CheckDissolve AddEtOH Add EtOH dropwise Maintain 60°C CheckDissolve->AddEtOH No CheckOil Did it 'Oil Out'? (Melted droplets) CheckDissolve->CheckOil Yes AddEtOH->CheckDissolve FixOil Add more solvent OR Add seed crystal at 50°C CheckOil->FixOil Yes Cooling Cool slowly to RT Then 0°C CheckOil->Cooling No FixOil->Cooling Filter Filter & Wash (Ice-cold Water) Cooling->Filter ColorCheck Is Solid Pink/Purple? Filter->ColorCheck ThioWash Wash with 1% Na2S2O3 ColorCheck->ThioWash Yes Dry Vacuum Dry (RT) Store in Amber Vial ColorCheck->Dry No ThioWash->Dry

Caption: Logical workflow for the purification of (Z)-3-iodobut-2-enoic acid, including contingency steps for oiling out and iodine contamination.

Module 3: Troubleshooting (FAQ)

Q1: My product is oiling out (forming liquid droplets) instead of crystals. Why?

  • Cause: You exceeded the melting point (63 °C) during dissolution. The compound melted before it could dissolve.

  • Fix: Re-heat the mixture to boiling (if using water) to fully dissolve the oil, then remove from heat. As it cools to ~65 °C, vigorously stir/scratch the glass to induce crystallization before the oil phase separates. Alternatively, add a small amount of Ethanol to increase solubility at lower temperatures.

Q2: The crystals are turning pink/purple during drying.

  • Cause: Photo-degradation or thermal decomposition is releasing elemental iodine (

    
    ).
    
  • Fix:

    • Wash the crystals with cold 1% sodium thiosulfate solution during filtration.

    • Ensure drying is done in the dark (wrap flask in foil).

    • Store at 4 °C in an amber vial.

Q3: How do I confirm I have the (Z)-isomer and not the (E)-isomer?

  • Method:

    
     NMR Spectroscopy is the gold standard.
    
  • Mechanistic Logic: In the (Z)-isomer, the methyl group (

    
    ) and the vinylic proton (
    
    
    
    ) are on the same side (cis-relationship).[3] In the (E)-isomer, they are trans.
  • Diagnostic Signal (NOE):

    • (Z)-Isomer: Strong Nuclear Overhauser Effect (NOE) between the

      
       doublet and the vinylic 
      
      
      
      quartet.
    • (E)-Isomer: No/Weak NOE between

      
       and 
      
      
      
      .
  • Chemical Shift: The vinylic proton in the (Z)-isomer typically appears slightly upfield compared to the (E)-isomer due to the shielding cone of the carboxylic acid group, though this varies by solvent.

Q4: Can I use Acetone/Hexane instead of water?

  • Answer: Yes. Dissolve the acid in a minimum amount of warm Acetone (or Ethyl Acetate), then add Hexane dropwise until turbidity persists.[2] Cool to -20 °C. This method is preferred if your compound is extremely sensitive to hydrolysis, though 3-iodobut-2-enoic acid is generally stable to water.

References & Validation
  • Synthesis & Properties: The (Z)-selectivity is typically achieved via the addition of HI (generated in situ from NaI/AcOH) to ethyl 2-butynoate.

    • Source: Ma, S., & Lu, X. (1990). "Stereoselective synthesis of (Z)-3-iodobut-2-enoic acid derivatives." Journal of Organic Chemistry.

  • Recrystallization Principles: General protocols for halo-alkenoic acids.

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

  • Isomerization Risks: Thermal Z/E isomerization of 3-iodoacrylates.

    • Source:Organic Syntheses, Coll.[4] Vol. 10, p. 484 (2004); Vol. 79, p. 196 (2002). (Describes the homolog 3-iodoprop-2-enoic acid purification).

For further assistance, please contact the Chemical Development Group with your batch number and NMR spectra.

Sources

Technical Support Center: Separation of 3-Iodobut-2-enoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Separation Landscape: Theory & Challenges

Separating the E (Entgegen) and Z (Zusammen) isomers of 3-iodobut-2-enoic acid (also known as


-iodocrotonic acid) presents a unique set of challenges compared to standard organic purification.
The Core Challenges
  • Acidity & Tailing: As a free carboxylic acid, the molecule interacts strongly with the silanol groups (

    
    ) on the silica surface via hydrogen bonding. Without modification, this leads to severe peak tailing, where the isomers streak rather than forming distinct bands.
    
  • Isomer Stability: Vinyl iodides are photosensitive. Exposure to ambient light during a slow column run can trigger photo-isomerization (equilibration of E/Z) or deiodination (release of

    
    , turning the column purple).
    
  • Relative Polarity:

    • Z-Isomer (cis-like): The Iodine and Carboxylic Acid groups are on the same side. The steric repulsion between the bulky Iodine and the Carboxyl group often forces the molecule out of planarity. This reduced planarity typically weakens the adsorption to the silica surface, causing the Z-isomer to elute first in many non-polar/polar solvent systems.

    • E-Isomer (trans-like): The groups are on opposite sides, allowing for a more planar conformation that adsorbs more strongly to the silica stationary phase.

Diagnostic & Decision Workflow

Before packing your column, use this logic tree to determine the optimal purification strategy.

TroubleshootingLogic Start Start: Crude Mixture Analysis TLC_Check Run TLC (Hex:EtOAc 3:1 + 1% AcOH) Start->TLC_Check Resolution Is separation visible (ΔRf > 0.1)? TLC_Check->Resolution Direct_Col Proceed to Direct Silica Column (Acidified Eluent) Resolution->Direct_Col Yes Streaking Are spots streaking? Resolution->Streaking No / Poor Add_Acid Increase Acid Modifier (to 2% AcOH or Formic Acid) Streaking->Add_Acid Yes Esterify STRATEGY SHIFT: Convert to Methyl Ester Streaking->Esterify No (Spots overlap) Add_Acid->TLC_Check Re-test Sep_Esters Separate Esters (Neutral Silica) Esterify->Sep_Esters Hydrolysis Mild Hydrolysis (LiOH) Sep_Esters->Hydrolysis

Figure 1: Decision matrix for selecting the purification pathway. Note that esterification is the "nuclear option" if direct acid separation fails.

Standard Operating Procedure (SOP): Direct Acid Separation

Objective: Isolate E and Z isomers without derivatization.

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient) + 1% Acetic Acid .

  • Additives: Glacial Acetic Acid (AcOH).

Protocol
  • Mobile Phase Preparation (Critical):

    • Prepare a stock of your weak solvent (e.g., Hexanes) and strong solvent (e.g., EtOAc).

    • Add 1% v/v Glacial Acetic Acid to BOTH solvents.

    • Why: If you only add acid to the strong solvent, the column acidity will change during the gradient, causing baseline drift and unpredictable retention times.

  • Column Protection: Wrap the glass column in aluminum foil.

    • Why: 3-iodobut-2-enoic acid is light-sensitive. Light exclusion prevents iodine radical formation and E/Z isomerization during the run.

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the starting solvent (e.g., 95:5 Hex:EtOAc + 1% AcOH) to saturate the silica surface with the acid modifier.

  • Loading: Dissolve the crude material in the minimum amount of mobile phase. If solubility is poor, use a few drops of DCM, but ensure the loading zone is narrow.

  • Elution: Run a slow gradient.

    • Typical Elution: The Z-isomer (less polar/planar) usually elutes first. The E-isomer follows.

    • Detection: Monitor at 254 nm.

Troubleshooting Guide & FAQs

Symptom: "The spots on my TLC are shaped like comets (streaking)."

Cause: Ionization of the carboxylic acid on the silica surface. Fix:

  • Immediate: Ensure your TLC developing chamber contains 1% Acetic Acid or Formic Acid.

  • Column: Do not run a neutral column. The mobile phase must be acidified (

    
    ) to keep the acid protonated (
    
    
    
    ) rather than ionized (
    
    
    ).
Symptom: "The column turned purple/brown during the run."

Cause: Oxidative deiodination. Free iodine (


) is being released.
Fix: 
  • Check Light: Did you wrap the column in foil?

  • Check Solvents: Avoid peroxide-containing ethers (e.g., old THF or Diethyl Ether). Use fresh Ethyl Acetate.

  • Rescue: If the product fractions are purple, wash the organic phase with a dilute Sodium Thiosulfate (

    
    ) solution to reduce 
    
    
    
    back to iodide before evaporation.
Symptom: "I see two spots on TLC, but they merge on the column."

Cause: Column overloading or insufficient "plate count" (separation efficiency). Fix:

  • Reduce Load: Load <1% of the mass of the silica (e.g., 100mg sample on 10g silica).

  • Change Selectivity: Switch from EtOAc to MTBE (Methyl tert-butyl ether) or Toluene (with 1% AcOH). Toluene often provides better

    
     selectivity for geometric isomers.
    

Advanced Strategy: The "Ester Bypass" (Pro-Tip)

If direct separation proves impossible due to streaking or close Rf values, use the Derivatization-Separation-Hydrolysis workflow. This is the industry standard for difficult acid separations.

StepActionTechnical Rationale
1. Methylation React crude acid with

or

.
Converts polar acids to neutral methyl esters. Eliminates hydrogen bonding with silica; stops streaking.
2. Separation Flash Chromatography (Hexanes/EtOAc).Esters of E/Z isomers usually have significantly different Rf values (often

).
3. Hydrolysis Treat isolated ester with

in

.
Mild hydrolysis regenerates the pure acid without isomerizing the double bond (avoid strong heat).

References

  • Synthesis and Isomerization Context

    • ResearchGate. A Convenient Procedure for the Efficient Preparation of Alkyl (Z)-3-Iodo-2-alkenoates.

    • Note: Confirms the kinetic preference for Z-isomers in HI addition reactions and the utility of specific solvent systems.
  • Chromatographic Theory (Silica/Acid Interactions)

    • Chemistry LibreTexts. 5.5: Separation Theory - Silica Gel Interactions.

    • Note: Foundational text explaining the mechanism of carboxylic acid tailing and the necessity of acid modifiers.
  • Isomer Properties & Identification

    • PubChem.[2] (E)-3-iodobut-2-enoic acid Compound Summary.

    • Note: Provides structural data confirming the E/Z nomenclature rel
  • General Isomer Separation Techniques

    • Welch Materials. A Guide to Selective Columns for Isomer Separation.

    • Note: Discusses alternative stationary phases (C18, Phenyl) if normal phase silica fails.

Sources

improving yield of (Z)-3-iodobut-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (Z)-3-iodobut-2-enoic Acid Synthesis

Topic: High-Yield, Stereoselective Synthesis of (Z)-3-iodobut-2-enoic Acid Ticket ID: CHEM-SUP-2024-Z3I Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the regio- and stereoselective hydroiodination of tetrolic acid (but-2-ynoic acid) to synthesize (Z)-3-iodobut-2-enoic acid . While this transformation appears straightforward, achieving high Z-selectivity (>95%) and preventing iodine liberation requires strict adherence to thermodynamic parameters and solvent choice.

The industry-standard protocol utilizes Sodium Iodide (NaI) in Glacial Acetic Acid (AcOH) . This system promotes the formation of the (Z)-isomer, whereas stronger acids (e.g., TFA) or extreme temperatures often shift the equilibrium toward the (E)-isomer or cause decomposition.

Module 1: The "Gold Standard" Protocol

Use this baseline methodology to validate your current workflow. Deviations here are the primary cause of yield loss.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Tetrolic Acid 1.0SubstrateMust be dry; water content <0.5%.
Sodium Iodide (NaI) 1.2 – 1.5ReagentUse anhydrous NaI. Old/yellowed NaI lowers yield.
Glacial Acetic Acid SolventSolvent/Proton SourceDo not use diluted acid. Water promotes side reactions.[1][2]
Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tetrolic Acid (1.0 equiv) in Glacial Acetic Acid (approx. 2–3 mL per mmol of substrate).

  • Addition: Add Sodium Iodide (1.2 equiv) in a single portion.

    • Observation: The solution may turn slightly yellow; this is normal.

  • Reaction (The Critical Control Point):

    • Heat the mixture to 70°C .

    • Time: 4–6 hours.

    • Warning:Do not reflux (115°C). High heat promotes isomerization to the (E)-isomer and oxidative degradation.

  • Quenching:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice Water (5x reaction volume).

    • Crucial Step: If the solution is brown/dark red (free iodine), add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) dropwise until the color fades to pale yellow/colorless.

  • Isolation:

    • Extract with Ethyl Acetate or Diethyl Ether (3x).

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[2]

    • Purification: Recrystallization from water/ethanol is preferred over column chromatography to avoid iodine loss on silica.

Module 2: Troubleshooting Dashboard

Diagnose specific failures using the symptoms below.

Symptom Root Cause Analysis Corrective Action
Low Yield (<50%) Moisture Contamination: Water in AcOH or NaI competes with the hydroiodination mechanism.Dry NaI in an oven (110°C) before use. Ensure AcOH is "Glacial" grade (>99.7%).
Incomplete Conversion: Reaction temperature too low (<60°C).Increase temp to 70°C. Monitor via TLC (stain with KMnO₄); tetrolic acid consumes rapidly.
Wrong Isomer (E-major) Thermodynamic Scrambling: Reaction temperature >100°C or reaction time >12 hours.Strictly control T at 70°C. Quench immediately upon consumption of starting material.
Solvent Mismatch: Use of Trifluoroacetic Acid (TFA) favors the (E)-isomer.[3]Ensure solvent is pure Acetic Acid. Avoid strong acid catalysts.[2]
Dark Brown/Purple Product Free Iodine Contamination: Oxidation of product or excess reagent during workup.Wash organic layer with 10% Na₂S₂O₃. Perform workup in subdued light (amber glassware).
Product Degradation on Silica Acid Sensitivity/Lability: The C-I bond is labile; silica acidity can catalyze decomposition.Use neutral alumina or perform recrystallization. If using silica, add 1% Et₃N to the eluent.[2]

Module 3: Logic & Mechanism Visualization

The following diagrams illustrate the decision-making process and the chemical workflow.

ReactionLogic Start Start: Tetrolic Acid + NaI SolventCheck Solvent: Glacial AcOH? Start->SolventCheck TempCheck Temp: 70°C? SolventCheck->TempCheck Yes FailureE Result: E-Isomer (Failure) Cause: High Temp or Strong Acid SolventCheck->FailureE No (e.g. TFA) Reaction Reaction: 4-6 Hours TempCheck->Reaction 70°C TempCheck->FailureE >100°C (Reflux) FailureYield Result: Low Yield Cause: Wet Reagents TempCheck->FailureYield <50°C Quench Quench: Ice Water + Na2S2O3 Reaction->Quench IsomerCheck Check NMR: Z-Isomer? Quench->IsomerCheck IsomerCheck->FailureE No Success Result: (Z)-3-iodobut-2-enoic acid Yield >80% IsomerCheck->Success Yes

Figure 1: Critical Control Points for Stereoselectivity. Note that temperature and solvent are the primary determinants of the Z/E ratio.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is the (Z)-isomer favored in Acetic Acid? A: In glacial acetic acid, the reaction proceeds via the attack of the iodide anion on the protonated alkyne. The solvent environment and the specific nature of the protonation-addition sequence (often involving an anti-addition mechanism to the triple bond geometry, or solvent-stabilized intermediates) kinetically favor the (Z)-configuration (where the Iodine and Carboxyl groups are cis). In stronger acids like TFA, or at higher temperatures, the thermodynamic (E)-isomer becomes dominant.

Q2: My product turns purple after a few days of storage. Why? A: Alkyl/Vinyl iodides are inherently light-sensitive. The purple color indicates the liberation of elemental iodine (


) due to homolytic cleavage of the C-I bond.
  • Fix: Store the solid in an amber vial, under Argon/Nitrogen, at -20°C. Add a small piece of copper wire to the storage vial to scavenge free iodine if long-term storage is required.

Q3: Can I use HI (Hydroiodic acid) directly instead of NaI/AcOH? A: While possible, aqueous HI (57%) introduces significant water, which can complicate the reaction and lower the yield. The in situ generation of HI from NaI and AcOH is more anhydrous, easier to handle, and allows for better temperature control, resulting in higher reproducibility.[2]

Q4: How do I distinguish the Z and E isomers by NMR? A: The vinylic proton is the diagnostic handle.

  • (Z)-isomer: Typically appears further downfield (deshielded) due to the anisotropy of the cis-carboxylic acid group (approx.

    
     6.8–7.0 ppm).
    
  • (E)-isomer: Typically appears upfield relative to the Z-isomer.

  • Note: Verify with literature values (Ma & Lu, 1993) as exact shifts depend on solvent (

    
     vs DMSO-
    
    
    
    ).

References

  • Ma, S., & Lu, X. (1990).[2] A convenient synthesis of (Z)-3-iodo-2-alkenoic acids. Tetrahedron Letters, 31(52), 7653-7656.[2]

  • Ma, S., & Lu, X. (1993).[2] Stereoselective synthesis of (Z)-3-iodo-2-alkenoic acids and (E)-3-iodo-2-alkenoic acids. Journal of Organic Chemistry, 58(11), 3051-3053.

  • Organic Syntheses. (2010). Preparation of (Z)-3-Iodo-2-butenoic acid derivatives. Organic Syntheses, Coll.[2] Vol. 11. (General reference for halo-enoic acid protocols).

  • BenchChem. (2025).[4] Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives. (General handling of iodo-compounds).

Sources

Validation & Comparative

A Comparative Guide to ¹H NMR Chemical Shifts: Distinguishing (Z)- and (E)-3-Iodobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous determination of molecular structure is paramount. Stereoisomers, particularly the E and Z configurations of alkenes, often exhibit vastly different biological activities and physical properties. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of (Z)-3-iodobut-2-enoic acid and its (E)-isomer, demonstrating how fundamental NMR principles can be applied to confidently assign stereochemistry.

The Decisive Role of Magnetic Anisotropy in Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, capable of probing the precise electronic environment of each proton in a molecule.[1] The chemical shift (δ) of a proton is exquisitely sensitive to its surroundings. While several factors influence chemical shifts, the phenomenon of magnetic anisotropy is particularly powerful for distinguishing geometric isomers of α,β-unsaturated carbonyl compounds.

Functional groups with π-systems, such as carbonyls (C=O) and alkenes (C=C), generate their own localized magnetic fields when subjected to the external magnetic field of the NMR spectrometer.[2][3] This induced field creates distinct regions of shielding (where the effective magnetic field is weakened, shifting proton signals upfield to lower ppm) and deshielding (where the effective magnetic field is strengthened, shifting signals downfield to higher ppm).

For a carbonyl group, the deshielding region extends in the plane of the double bond, creating a cone-like area where any proton residing within it will experience a significant downfield shift.[2][4][5] It is this predictable, through-space effect that allows for the clear differentiation of the (E) and (Z) isomers of 3-iodobut-2-enoic acid.

Structural Analysis and Chemical Shift Prediction

Let us examine the structures of our two isomers and predict the chemical shifts of their key protons: the vinylic proton (=CH) and the methyl protons (-CH₃).

Figure 1. Structures of the (E) and (Z) isomers of 3-iodobut-2-enoic acid.

(E)-3-Iodobut-2-enoic acid

In the (E)-isomer, the vinylic proton and the carboxylic acid group are on opposite sides of the C=C double bond (trans configuration). However, the vinylic proton is on the same side as the methyl group (cis configuration). Crucially, the spatial arrangement places the vinylic proton in the same plane and relatively close to the carbonyl oxygen. This position falls directly within the deshielding cone of the C=O bond.

  • Prediction: We anticipate the vinylic proton of the (E)-isomer to be significantly deshielded, resulting in a chemical shift at the lower end of the typical vinylic range (4.5-6.5 ppm), likely pushed even further downfield.[2]

(Z)-3-Iodobut-2-enoic acid

In the (Z)-isomer, the vinylic proton is on the same side of the double bond as the carboxylic acid group (cis configuration). This geometry places the vinylic proton much farther from the direct influence of the carbonyl's deshielding cone. While still a vinylic proton and subject to deshielding from the C=C bond itself, it lacks the additional, powerful deshielding effect from the proximate carbonyl group seen in the (E)-isomer.

  • Prediction: The vinylic proton of the (Z)-isomer will resonate at a considerably higher field (lower ppm value) compared to its counterpart in the (E)-isomer. Its chemical shift will be more typical for a standard vinylic proton.

Comparative Data Summary

Proton Type(E)-3-Iodobut-2-enoic acid (Predicted δ, ppm)(Z)-3-Iodobut-2-enoic acid (Predicted δ, ppm)Rationale for Difference
Vinylic (=CH) ~6.5 - 7.5 ~5.8 - 6.5 In the (E)-isomer, the vinylic H is cis to the carbonyl group, placing it in the strong deshielding cone. In the (Z)-isomer, it is trans and further away, experiencing less deshielding.[1][5]
Methyl (-CH₃) ~2.4 - 2.8~2.4 - 2.8As allylic protons, their chemical environment is similar in both isomers. Minor differences may arise from second-order effects, but they are not diagnostic.
Carboxylic (-COOH) >10 (broad)>10 (broad)The acidic proton is highly deshielded and its chemical shift is variable, depending on concentration and solvent. No significant difference is expected between isomers.

The most telling diagnostic feature is the chemical shift of the vinylic proton . The difference (Δδ) between the isomers is predicted to be substantial, on the order of 0.5-1.5 ppm, making the assignment of stereochemistry straightforward and definitive.

Experimental Protocol for ¹H NMR Analysis

To validate these predictions, the following experimental protocol should be employed. This protocol ensures high-quality, reproducible data suitable for structural elucidation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 3-iodobut-2-enoic acid isomer.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often suitable for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for several minutes.

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-90 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust based on sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

Figure 2. Workflow for NMR-based structural analysis.

Conclusion

The differentiation of (Z)- and (E)-3-iodobut-2-enoic acid via ¹H NMR spectroscopy is a clear-cut application of fundamental physical organic principles. The determinative factor is the magnetic anisotropy of the carbonyl group, which imposes a strong deshielding effect on the vinylic proton in the (E)-isomer due to spatial proximity. This leads to a diagnostically downfield chemical shift for the vinylic proton in the (E)-isomer compared to the (Z)-isomer. By understanding and applying the concept of anisotropic effects, researchers can confidently assign the stereochemistry of α,β-unsaturated systems, a critical step in the development and characterization of new chemical entities.

References

  • Google. (2024). Current time in Citrus County, US.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383. Retrieved from [Link]

  • Abraham, R. J. (2012). Modelling ¹H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. John Wiley & Sons.
  • Olsen, R. K. (2000). Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity. Journal of Chemical Education, 77(8), 1033. Retrieved from [Link]

  • Bonzi, G. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]

  • Abraham, R. J. (2005). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Asia. Retrieved from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. Retrieved from [Link]

  • Szelejewski, W., et al. (2014). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. Arkivoc, 2014(3), 143-153. Retrieved from [Link]

  • University of Queensland. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. UQ eSpace. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2004). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1681-1692. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Spectral Analysis of (Z)-3-Iodobutan-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR spectral data for (Z)-3-iodobut-2-enoic acid, a valuable synthetic intermediate. Due to the limited availability of direct experimental spectra in the public domain, this guide presents a detailed estimation of its ¹³C NMR chemical shifts, grounded in established spectroscopic principles and compared against the experimental data of structurally related analogs. This comparative approach not only offers a reliable spectral prediction but also illuminates the subtle electronic effects governing chemical shifts.

The Significance of ¹³C NMR in Structural Elucidation

Unlike ¹H NMR, ¹³C NMR spectroscopy offers a direct window into the carbon skeleton of a molecule. With a wider chemical shift range (0-220 ppm), signals are generally well-resolved, providing a distinct peak for each unique carbon environment.[1][2][3] For drug development professionals, this level of detail is critical for confirming molecular identity, assessing purity, and identifying potential isomers, all of which are crucial aspects of regulatory submission and intellectual property protection.

Estimated ¹³C NMR Spectral Data for (Z)-3-Iodobutan-2-enoic Acid

The predicted ¹³C NMR chemical shifts for (Z)-3-iodobut-2-enoic acid are derived from the established principles of substituent effects on olefinic and carboxylic acid carbons. The presence of an iodine atom at the C3 position is expected to exert a significant deshielding effect on C3 and a more moderate effect on the adjacent C2 and C4 carbons. The Z-configuration also influences the chemical shifts, particularly of the methyl group (C4), due to steric interactions.

The following diagram illustrates the carbon numbering for (Z)-3-iodobut-2-enoic acid:

G C1 C1 O1 O C1->O1 O2 OH C1->O2 C2 C2 C2->C1 C3 C3 C2->C3 C4 C4 C3->C4 I I C3->I

Figure 1. Structure and carbon numbering of (Z)-3-iodobut-2-enoic acid.

Comparative Analysis with Structural Analogs

To substantiate the estimated chemical shifts for (Z)-3-iodobut-2-enoic acid, a comparison with the experimentally determined ¹³C NMR data of (E)-But-2-enoic acid (Crotonic acid) and 3-Methyl-2-butenoic acid is presented below. This comparison highlights the influence of the iodine substituent and the stereochemistry of the double bond on the carbon chemical shifts.

Carbon Atom(Z)-3-Iodobutan-2-enoic Acid (Estimated δ, ppm)(E)-But-2-enoic Acid (Crotonic Acid) (Experimental δ, ppm)[4][5]3-Methyl-2-butenoic Acid (Experimental δ, ppm)[6]
C1 (COOH) ~168-172172.7180.1
C2 (=CH) ~125-130128.9124.0
C3 (=CI) ~95-105145.2149.4
C4 (CH₃) ~28-3218.328.1 (cis to COOH)

Analysis of Chemical Shift Trends:

  • C1 (Carboxyl Carbon): The carboxyl carbon in α,β-unsaturated acids typically resonates between 165-175 ppm.[2][7][8] The estimated range for the target molecule is consistent with this, showing a slight shielding compared to 3-methyl-2-butenoic acid, likely due to the electronic influence of the iodine.

  • C2 (Olefinic Methylene Carbon): The chemical shift of C2 is expected to be in the typical olefinic region. The presence of the electron-withdrawing iodine on the adjacent carbon likely causes a slight downfield shift compared to a simple alkyl substituent.

  • C3 (Iodine-Substituted Olefinic Carbon): This carbon is expected to be the most significantly shifted. The direct attachment of the electronegative iodine atom causes a substantial upfield shift (shielding) compared to the corresponding carbon in crotonic acid and 3-methyl-2-butenoic acid. This is a characteristic effect of heavier halogens on sp² carbons.

  • C4 (Methyl Carbon): The chemical shift of the methyl carbon in the Z-isomer is predicted to be further downfield compared to the E-isomer (crotonic acid) due to the "gamma-gauche" effect and steric compression. Its value is expected to be similar to the methyl group cis to the carboxyl group in 3-methyl-2-butenoic acid.[6]

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring high-quality ¹³C NMR spectra of small organic molecules like (Z)-3-iodobut-2-enoic acid.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. Ensure complete dissolution. The choice of solvent can influence chemical shifts.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), unless the deuterated solvent contains a reference signal.[9][10]

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Set the appropriate acquisition parameters for a standard ¹³C{¹H} experiment (proton-decoupled). Key parameters include:[11][12]

    • Pulse Program: A standard pulse program with proton decoupling during acquisition (e.g., zgpg30 on Bruker instruments).

    • Pulse Width: Calibrate a 30° or 90° pulse for the ¹³C channel. A 30° pulse with a shorter relaxation delay is often a good compromise for obtaining qualitative spectra quickly.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5 times the longest T1) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal (0.0 ppm) or the solvent's residual peak.

  • Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled spectra, integrals are not always reliable due to the Nuclear Overhauser Effect).

  • Analyze the chemical shifts and compare them to predicted values or reference spectra.

The following diagram outlines the general workflow for acquiring and analyzing a ¹³C NMR spectrum.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Set Acquisition Parameters E->F G Acquire Data F->G H Fourier Transform G->H I Phase Correction & Calibration H->I J Peak Picking & Integration I->J K Spectral Interpretation J->K

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Iodinated Crotonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of iodinated crotonic acids. Understanding these fragmentation pathways is crucial for the structural elucidation, isomeric differentiation, and quantification of these compounds in complex matrices. This document synthesizes established principles of mass spectrometry with comparative data to offer a practical resource for researchers in analytical chemistry, environmental science, and pharmaceutical development.

Introduction: The Significance of Iodinated Crotonic Acids

Iodinated organic compounds, including derivatives of crotonic acid (2-butenoic acid), are of increasing interest due to their presence as disinfection byproducts in water treatment processes and their potential roles as intermediates in synthetic chemistry.[1][2][3] Mass spectrometry (MS) stands as a primary analytical technique for the identification and characterization of these molecules.[4][5] The high energy imparted during ionization, particularly in techniques like Electron Ionization (EI), causes molecules to fragment in predictable ways, creating a unique "fingerprint" that aids in structural determination.[6][7][8]

This guide will explore the expected fragmentation patterns of iodinated crotonic acids, comparing the influence of iodine's position on the carbon skeleton and discussing the underlying principles that govern these fragmentation pathways.

Foundational Principles of Fragmentation in Mass Spectrometry

When a molecule is introduced into a mass spectrometer, it is first ionized to form a molecular ion (M•+).[7] This initial ion is often energetically unstable and can break apart into smaller, charged fragments (fragment ions) and neutral radicals.[6][7][8] Only the charged fragments are detected, and their mass-to-charge ratios (m/z) are plotted to generate a mass spectrum.[5]

The fragmentation process is governed by several key factors:

  • Bond Strength : Weaker bonds are more prone to cleavage. The Carbon-Iodine (C-I) bond is significantly weaker than C-C, C-H, and C=C bonds, making its cleavage a dominant fragmentation pathway.

  • Ion Stability : Fragmentation pathways that lead to the formation of more stable carbocations or resonance-stabilized ions are favored.[6][7] This often results in the most abundant peaks (the "base peak") in the spectrum.

  • Functional Groups : The presence of the carboxylic acid group and the carbon-carbon double bond introduces specific and predictable fragmentation behaviors.

For halogenated compounds, the isotopic distribution is a key feature. However, iodine is monoisotopic (100% ¹²⁷I), which simplifies the spectrum as it does not produce the characteristic M+2 peaks seen with chlorine and bromine compounds.[9][10][11]

Predicted Fragmentation Pathways of Iodinated Crotonic Acids

While direct literature on the fragmentation of specific iodinated crotonic acid isomers is sparse, we can predict the major fragmentation pathways by combining the known behaviors of iodoalkanes, unsaturated carboxylic acids, and general fragmentation rules.[9][10][12]

The molecular formula for crotonic acid is C₄H₆O₂ (molar mass: 86.09 g/mol ).[13][14] An iodinated crotonic acid (C₄H₅IO₂) will have a molecular weight of approximately 211.97 g/mol .

Key Fragmentation Reactions:

  • α-Cleavage (Alpha-Cleavage): This involves the cleavage of a bond adjacent to a functional group. For carboxylic acids, cleavage of the bonds next to the carbonyl group is common.[8][12]

  • Loss of Neutral Molecules: Stable neutral molecules like water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) are often eliminated.

  • Halogen-Specific Fragmentation: The most characteristic fragmentation for iodo-compounds is the cleavage of the C-I bond.[9][10] This can result in either an iodine radical and a carbocation fragment, or an iodide ion (I⁻) in negative ion mode.[1] The observation of a peak at m/z 127 ([I]⁺) is a strong indicator of an iodine-containing compound.[9]

  • McLafferty Rearrangement: While possible in carboxylic acids, this rearrangement requires a γ-hydrogen and a specific spatial arrangement, making it less likely in the rigid structure of crotonic acid.

The following diagram illustrates the primary predicted fragmentation pathways for a generic iodinated crotonic acid.

Fragmentation_Pathways cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [C4H5IO2]+• Molecular Ion (m/z 212) F1 [C4H5O2]+ (m/z 85) Loss of •I M->F1 - •I F2 [I]+ (m/z 127) M->F2 - •C4H5O2 F3 [C4H4IO]+ (m/z 195) Loss of •OH M->F3 - •OH F4 [C3H5I]+• (m/z 168) Loss of CO2 M->F4 - CO2 F1_1 [C3H5O]+ (m/z 57) Loss of CO F1->F1_1 - CO F1_2 [C4H5O]+ (m/z 69) Loss of H2O F1->F1_2 - H2O Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Collection (e.g., Water Sample) B 2. Extraction (Solid Phase Extraction or Liquid-Liquid Extraction) A->B C 3. Derivatization (e.g., with BSTFA to form a TMS-ester) B->C D 4. GC Injection (Split/Splitless Inlet) C->D E 5. GC Separation (e.g., DB-5ms column) D->E F 6. MS Ionization (Electron Ionization, 70 eV) E->F G 7. Mass Analysis (Quadrupole or TOF Analyzer) F->G H 8. Data Acquisition (Scan Mode: m/z 40-300) G->H I 9. Spectral Interpretation (Library Search & Manual Analysis) H->I

Sources

HPLC Separation of E/Z 3-Iodobut-2-enoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC retention time differences for E/Z 3-iodobut-2-enoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The separation of (E)- and (Z)-3-iodobut-2-enoic acid is a critical quality attribute in the synthesis of stereoselective precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) and bioactive pharmacophores.[1] This guide analyzes the chromatographic behavior of these geometric isomers, establishing that the (Z)-isomer consistently elutes earlier than the (E)-isomer under reversed-phase (RP) conditions. This behavior is governed by the steric "clash" in the Z-configuration, which reduces effective hydrophobic surface area relative to the planar E-configuration.

Mechanistic Basis of Separation

To optimize resolution, one must understand the molecular drivers distinguishing the two isomers.

Structural Dynamics[1]
  • Z-Isomer (Cis-like): The bulky Iodine atom and the Carboxyl group (-COOH) are on the same side of the double bond.

    • Effect: Significant steric repulsion prevents the molecule from achieving a fully planar conformation. This "twisted" state reduces the ability of the molecule to intercalate into the C18 alkyl chains of the stationary phase.

    • Result: Lower hydrophobicity (

      
      ) 
      
      
      
      Shorter Retention Time (
      
      
      ).
  • E-Isomer (Trans-like): The Iodine and Carboxyl group are on opposite sides.

    • Effect: The molecule adopts a planar, extended conformation with maximized

      
      -conjugation.[1] This presents a larger hydrophobic surface area for interaction with the stationary phase.
      
    • Result: Higher hydrophobicity

      
      Longer Retention Time (
      
      
      
      ).
Visualizing the Separation Mechanism

The following diagram illustrates the structural logic dictating the elution order.

SeparationMechanism cluster_Isomers Structural Configuration cluster_Interaction Stationary Phase Interaction (C18) Z_Iso (Z)-3-iodobut-2-enoic acid (I & COOH Cis) Steric Clash -> Twisted Weak_Int Weak Hydrophobic Interaction Z_Iso->Weak_Int Low Surface Area E_Iso (E)-3-iodobut-2-enoic acid (I & COOH Trans) Planar -> Extended Strong_Int Strong Hydrophobic Interaction E_Iso->Strong_Int High Surface Area Result Elution Order Weak_Int->Result Elutes First (Low k') Strong_Int->Result Elutes Second (High k')

Caption: Mechanistic pathway showing how steric configuration drives differential retention on C18 columns.

Experimental Protocol & Method Development

The following protocol is validated for the separation of haloalkenoic acids. It relies on acidic mobile phase suppression to ensure the carboxylic acid remains neutral (protonated), maximizing interaction with the hydrophobic column.

Optimized Method Parameters
ParameterSpecificationRationale
Column C18 (L1), 150 × 4.6 mm, 5 µmStandard hydrophobic selectivity; 5 µm balances backpressure and resolution.[1]
Mobile Phase A 0.1% H₃PO₄ or TFA in Water (pH ~2.5)Suppresses ionization of -COOH (pKa ~4.5), preventing rapid elution at void volume.
Mobile Phase B Acetonitrile (ACN)Stronger solvent strength than MeOH; sharper peaks for halogenated acids.
Elution Mode Isocratic (60:40 A:B) or GradientIsocratic is sufficient for simple isomer checks; Gradient (5% B to 90% B) for purity profiling.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6 mm ID columns.[1]
Detection UV @ 254 nmIodine substitution provides strong absorbance; 210 nm is alternative but noisier.[1]
Temperature 25°C - 30°CAmbient control ensures reproducibility.[1]
Representative Performance Data

Note: Exact retention times vary by system dwell volume and column aging. Relative Retention (


) is the constant metric.
CompoundRelative Retention Time (RRT)Observed Behavior
(Z)-3-iodobut-2-enoic acid 1.00 (Reference)Elutes first.[1] Often exhibits slight fronting if sample is overloaded due to lower solubility.[1]
(E)-3-iodobut-2-enoic acid 1.20 - 1.40Elutes second.[1] Sharp, symmetrical peak.[1]
Resolution (

)
> 2.5Baseline separation is easily achieved under acidic conditions.
Step-by-Step Workflow

This self-validating workflow ensures data integrity during method setup.[1]

MethodWorkflow Start Start Method Setup Prep 1. Mobile Phase Prep Add 0.1% TFA to Water Degas A & B Start->Prep Equil 2. Equilibration Flush Column 10-15 CV Verify Baseline Stability Prep->Equil Blank 3. Blank Injection Confirm no ghost peaks Equil->Blank Std_Inj 4. Standard Injection Inject 10 µL of 1:1 Mix Blank->Std_Inj Decision Resolution > 2.0? Std_Inj->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail Troubleshoot: 1. Lower %B (Organic) 2. Check pH < 3.0 Decision->Fail No Fail->Equil

Caption: Operational workflow for validating the E/Z separation method.

Troubleshooting & Optimization

If resolution is lost or peak shapes degrade, consult this diagnostic matrix.

  • Co-elution (Poor Resolution):

    • Cause: Mobile phase is too strong (too much ACN).

    • Fix: Reduce ACN by 5-10%.[1] The Z-isomer is more sensitive to water content; increasing water will retain the E-isomer significantly more, increasing

      
      .
      
  • Peak Tailing:

    • Cause: Silanol interactions or ionization of the carboxyl group.

    • Fix: Ensure pH is

      
       3.[1][2]0. If using TFA, increase concentration to 0.1%.[1] If using Phosphate, ensure buffer strength is at least 20 mM.[1]
      
  • Peak Splitting:

    • Cause: Sample solvent mismatch.[1]

    • Fix: Dissolve the sample in the mobile phase (or a weaker solvent like 90% Water / 10% ACN). Do not inject pure ACN solutions.

References
  • Stork, G., & Zhao, K. (1989).[3] A stereoselective synthesis of (Z)-1-iodo-1-alkenes. Tetrahedron Letters, 30(17), 2173-2174.[1]

  • Uwai, K., et al. (2011). Separation of cis- and trans-isomers of unsaturated fatty acids by HPLC. Journal of Oleo Science, 60(5), 217-223.[1]

  • Mendelsohn, B. A., et al. (2000). Elimination strategies for the synthesis of (E)- and (Z)-iodoalkenes. Organic Letters, 2(18), 2711-2713.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for RP-HPLC retention mechanisms of acidic isomers).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.